
tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(2-carbamoyl-1-phenylethyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is particularly notable for its role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate typically involves the reaction of phenylglycinol with tert-butyl chloroformate in the presence of an auxiliary catalyst such as dimethylamine. The reaction proceeds under mild conditions and the product is purified by crystallization or column chromatography .
Industrial Production Methods: Industrial production methods for carbamates often involve the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-(2-carbamoyl-1-phenylethyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various carbamate derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate is used as an intermediate for the preparation of more complex molecules. It is particularly useful in the synthesis of polypeptides due to its ability to protect amino groups .
Biology and Medicine: The compound is used in drug research for the synthesis of peptide-based drugs. Its protecting group (Boc group) allows for selective modification of amino groups, making it valuable in the development of pharmaceuticals .
Industry: In the industrial sector, the compound is used in the production of various organic compounds. Its role as an intermediate makes it a valuable component in the synthesis of complex molecules used in different applications .
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-carbamoyl-1-phenylethyl)carbamate involves its ability to protect amino groups during chemical reactions. The Boc group in its structure prevents unwanted reactions at the amino site, allowing for selective modifications. This protection is crucial in peptide synthesis and drug development .
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl carbanilate
Uniqueness: tert-Butyl N-(2-carbamoyl-1-phenylethyl)carbamate is unique due to its specific structure that includes a phenylethyl group and a carbamoyl group. This structure provides it with distinct chemical properties and reactivity, making it particularly useful in selective amino group protection and peptide synthesis .
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
tert-butyl N-(3-amino-3-oxo-1-phenylpropyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11(9-12(15)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,17)(H,16,18) |
Clé InChI |
NAEORAQHOXGYSN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


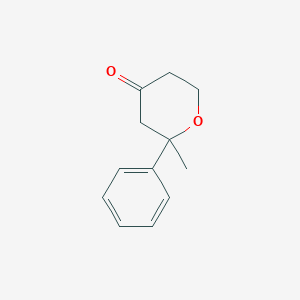


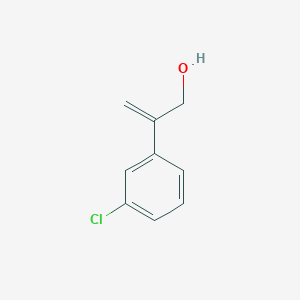
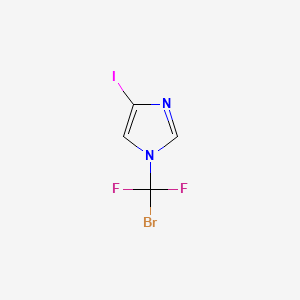
![(2S,3S,4R,5S)-2-[6-amino-8-(piperidin-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13468299.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B13468308.png)
![2-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine](/img/structure/B13468314.png)
amine hydrochloride](/img/structure/B13468326.png)
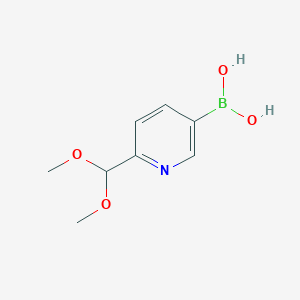
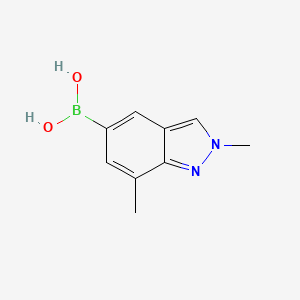

![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)
